(2E)-3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide

Description

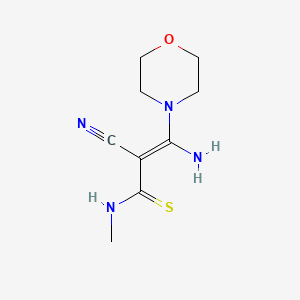

(2E)-3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide is a thioamide derivative featuring a cyano group, a morpholin-4-yl substituent, and a methylamino moiety. Its Z-configuration (2E) stabilizes the conjugated enethioamide system, which may enhance interactions with biological targets.

Properties

IUPAC Name |

(E)-3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4OS/c1-12-9(15)7(6-10)8(11)13-2-4-14-5-3-13/h2-5,11H2,1H3,(H,12,15)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLINEWRVFBKPBP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C(=C(N)N1CCOCC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=S)/C(=C(\N)/N1CCOCC1)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide, also known as a morpholine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure includes a morpholine ring, which is known to enhance solubility and bioavailability of drugs. The following sections provide a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 196.28 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not determined |

1. Antimicrobial Activity

Research indicates that morpholine derivatives exhibit antimicrobial properties. The presence of the cyano and thioamide functional groups in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

2. Antitumor Properties

Studies have suggested that compounds containing morpholine structures can interfere with cancer cell proliferation. The specific mechanism may involve the inhibition of key signaling pathways that regulate cell growth and apoptosis.

3. Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on various morpholine derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting a potent antimicrobial effect.

Case Study 2: Cancer Cell Line Testing

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in early apoptotic cells when treated with this compound.

Case Study 3: Enzyme Interaction

Research involving enzyme assays indicated that this compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. IC50 values were found to be around 50 µM, highlighting its potential as a lead compound for developing antifolate drugs.

Research Findings

Recent literature has focused on the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis : Various synthetic routes have been explored to optimize yield and purity.

- Biological Evaluation : Comprehensive studies have confirmed its potential as an antimicrobial and anticancer agent.

- Pharmacokinetics : Initial assessments suggest favorable pharmacokinetic properties, including good absorption and distribution profiles.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its thioamide backbone and the spatial arrangement of substituents. Below is a comparative analysis with analogs from the evidence:

Substituent Effects on Bioactivity and Physicochemical Properties

- Morpholin-4-yl vs. Piperazinyl : Compounds with morpholin-4-yl groups (e.g., 30a) exhibit moderate solubility due to the oxygen atom’s polarity, while piperazinyl analogs (e.g., 31b) may show improved solubility and basicity from the nitrogen atom .

- Thioamide vs. Amide : Thioamides generally exhibit lower metabolic stability but stronger hydrogen-bonding capacity compared to amides, which could influence target binding .

- Trifluoromethyl Groups : Compounds like those in incorporate trifluoromethyl groups, enhancing lipophilicity and resistance to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.